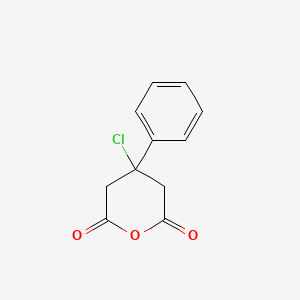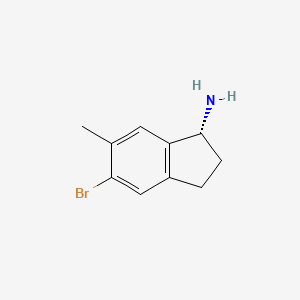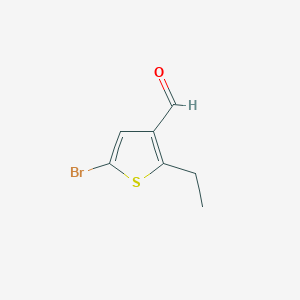![molecular formula C14H25NO B15067831 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol CAS No. 84097-18-7](/img/structure/B15067831.png)
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a decahydroquinoline core, which is a saturated version of the quinoline ring system, and an ethanol group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4) can yield quinoline derivatives . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as visible light-mediated photocatalytic methods, are being explored to make the production more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar ring structure but without the decahydro and ethanol groups.
Dihydroquinoline: A partially saturated version of quinoline with similar biological activities.
Quinolin-2-one: A derivative with a carbonyl group at the 2-position, known for its pharmacological properties.
Uniqueness
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is unique due to its fully saturated quinoline ring and the presence of an ethanol group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
84097-18-7 |
|---|---|
Fórmula molecular |
C14H25NO |
Peso molecular |
223.35 g/mol |
Nombre IUPAC |
2-(1,2,3,3a,4a,5,6,7,8,8a,9,9a-dodecahydrocyclopenta[b]quinolin-4-yl)ethanol |
InChI |
InChI=1S/C14H25NO/c16-9-8-15-13-6-2-1-4-11(13)10-12-5-3-7-14(12)15/h11-14,16H,1-10H2 |
Clave InChI |
LOXQVNCQPFJHRG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CC3CCCC3N2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


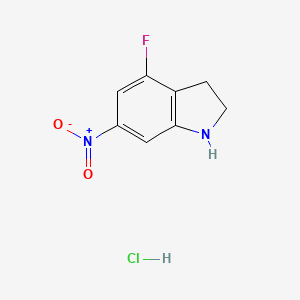

![2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid](/img/structure/B15067759.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B15067766.png)


![Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate](/img/structure/B15067788.png)

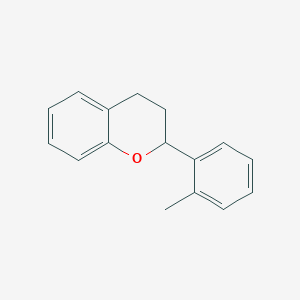
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
